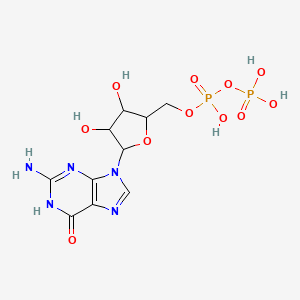![molecular formula C26H24S2 B3028245 7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole CAS No. 1781261-93-5](/img/structure/B3028245.png)
7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole
Übersicht
Beschreibung
“7-Hexyl-2-phenyl-1benzothiolo3,2-bbenzothiole” is a chemical compound with the molecular formula C26H24S2 and a molecular weight of 400.6 g/mol.
Synthesis Analysis
The synthesis of unsymmetrical 1benzothieno3,2-bbenzothiophene (BTBT) scaffolds, which includes “7-Hexyl-2-phenyl-1benzothiolo3,2-bbenzothiole”, involves a modular approach. This approach combines a transition-metal free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .Molecular Structure Analysis
The molecular structure of “7-Hexyl-2-phenyl-1benzothiolo3,2-bbenzothiole” is derived from the 1benzothieno3,2-bbenzothiophene (BTBT) scaffold. The BTBT scaffold is a key component in the structure of this compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “7-Hexyl-2-phenyl-1benzothiolo3,2-bbenzothiole” include a Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .Physical And Chemical Properties Analysis
This compound appears as a white to light yellow powder or crystal . The solubility of this compound in various solvents such as toluene, anisole, and chlorobenzene is also provided .Wissenschaftliche Forschungsanwendungen
Organic Field-Effect Transistors (OFETs)
BTBT is a champion molecule for high-mobility OFET devices. Its excellent charge transport properties make it an ideal candidate for use in thin-film transistors. Researchers have explored BTBT-based materials to enhance device performance, stability, and scalability in electronic applications .
Dye-Sensitized Solar Cells (DSSCs)
In recent years, BTBT has emerged as an alternative to fullerene-based acceptors in DSSCs. Its ability to efficiently harvest sunlight and transfer charge makes it promising for next-generation solar cells. Researchers continue to investigate BTBT derivatives for improved photovoltaic efficiency .
Organic Photovoltaics (OPVs)
BTBT-based materials have found applications in organic photovoltaics. By incorporating BTBT derivatives into the active layer of OPVs, researchers aim to enhance light absorption, charge separation, and overall device performance. These efforts contribute to the development of sustainable energy solutions .
Aggregation-Induced Emission (AIE) Behavior
BTBT exhibits aggregation-induced emission (AIE), a phenomenon where its fluorescence intensity increases upon aggregation. Researchers have explored this behavior for applications in sensors, imaging, and optoelectronic devices. Understanding AIE mechanisms allows for the design of efficient luminescent materials .
Mechanofluorochromism (MFC)
BTBT derivatives, such as 1benzothieno3,2-bbenzothiophene-tetraphenylethylene (BTBT-TPE), display MFC. Under mechanical stress, these compounds change their emission color, making them valuable for stress-sensing applications. The interaction between molecular packing and mechanical forces drives this intriguing behavior .
Halochromic Effects
BTBT-NMe (1benzothieno3,2-bbenzothiophene-phenyl-N,N-dimethylamine) exhibits halochromic behavior due to protonation. This property can be harnessed for chemical sensing, pH-responsive materials, and color-changing indicators. Understanding the underlying interactions provides insights into designing responsive materials .
Wirkmechanismus
The mechanism of action of “7-Hexyl-2-phenyl-1benzothiolo3,2-bbenzothiole” is not explicitly mentioned in the search results.
Eigenschaften
IUPAC Name |
7-hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24S2/c1-2-3-4-6-9-18-12-14-21-23(16-18)27-26-22-15-13-20(17-24(22)28-25(21)26)19-10-7-5-8-11-19/h5,7-8,10-17H,2-4,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGODQSHQLVHMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3028162.png)
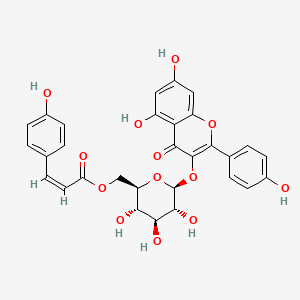
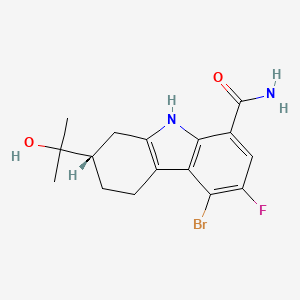
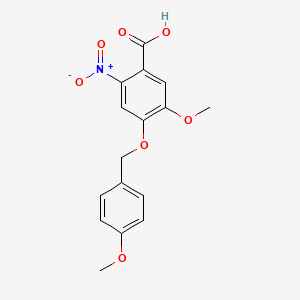
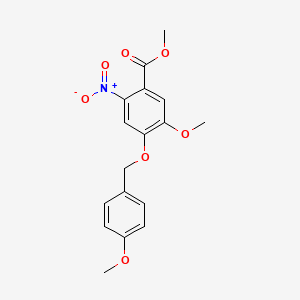
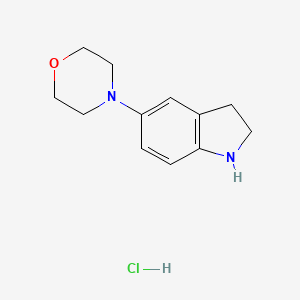
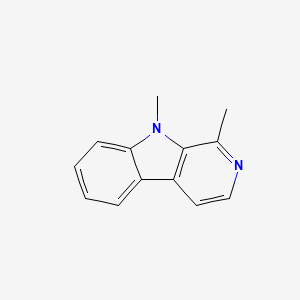


![2-[2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B3028178.png)
![beta-D-Glucopyranoside 3-[(1Z)-2-[4-(beta-D-glucopyranosyloxy)-2-hydroxyphenyl]ethenyl]-5-hydroxyphenyl](/img/structure/B3028180.png)


